molecular formula C10H12O3S B12527368 2-(4-Ethenylbenzene-1-sulfonyl)ethan-1-ol CAS No. 700870-27-5

2-(4-Ethenylbenzene-1-sulfonyl)ethan-1-ol

Cat. No.: B12527368
CAS No.: 700870-27-5
M. Wt: 212.27 g/mol
InChI Key: BGYOODZFEGMEQX-UHFFFAOYSA-N
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Description

2-(4-Ethenylbenzene-1-sulfonyl)ethan-1-ol is a chemical compound with the molecular formula C10H12O3S It is characterized by the presence of a sulfonyl group attached to an ethan-1-ol moiety, with an ethenylbenzene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethenylbenzene-1-sulfonyl)ethan-1-ol typically involves the sulfonation of 4-ethenylbenzene followed by the addition of ethan-1-ol. The reaction conditions often require the use of a strong acid, such as sulfuric acid, to facilitate the sulfonation process. The reaction is carried out under controlled temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethenylbenzene-1-sulfonyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are employed under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can result in various halogenated or nitrated derivatives.

Scientific Research Applications

2-(4-Ethenylbenzene-1-sulfonyl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(4-Ethenylbenzene-1-sulfonyl)ethan-1-ol involves its interaction with specific molecular targets. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The ethenylbenzene moiety can undergo electrophilic aromatic substitution, further modifying its chemical behavior.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Ethynylbenzene-1-sulfonyl)ethan-1-ol: Similar structure but with an ethynyl group instead of an ethenyl group.

    2-(4-Methylbenzene-1-sulfonyl)ethan-1-ol: Contains a methyl group instead of an ethenyl group.

    2-(4-Chlorobenzene-1-sulfonyl)ethan-1-ol: Features a chlorine atom in place of the ethenyl group.

Uniqueness

2-(4-Ethenylbenzene-1-sulfonyl)ethan-1-ol is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

CAS No.

700870-27-5

Molecular Formula

C10H12O3S

Molecular Weight

212.27 g/mol

IUPAC Name

2-(4-ethenylphenyl)sulfonylethanol

InChI

InChI=1S/C10H12O3S/c1-2-9-3-5-10(6-4-9)14(12,13)8-7-11/h2-6,11H,1,7-8H2

InChI Key

BGYOODZFEGMEQX-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)S(=O)(=O)CCO

Origin of Product

United States

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